molecular formula C8H17N B2867316 1,2-Dimethylcyclohexan-1-amine CAS No. 39077-52-6

1,2-Dimethylcyclohexan-1-amine

Cat. No. B2867316
CAS RN: 39077-52-6
M. Wt: 127.231
InChI Key: KMLNXROOABNOMI-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexan-1-amine is a derivative of cyclohexane, a six-membered ring compound . It has two methyl groups attached to the first and second carbon atoms of the cyclohexane ring . The molecular formula of this compound is C8H16 .

Scientific Research Applications

Exploration of Experimental and Theoretical Properties

The derivative 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, related to 1,2-Dimethylcyclohexan-1-amine, has been studied for its spectroscopic properties and molecular docking studies. This research highlighted its potential in synthesizing nitrogen-containing compounds and understanding donor-acceptor interactions within molecules. The findings could contribute to the development of new materials and pharmaceuticals (Fatima et al., 2021).

Synthesis of Switchable Hydrophilicity Solvents

New polyethoxylated tertiary amines have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) in the extraction and recovery of lipids from algal cultures. This innovative approach can bypass traditional harvesting and de-watering steps in algae processing, offering a more efficient and environmentally friendly method for biofuel production (Samorì et al., 2014).

Mechanism of Amide Formation in Aqueous Media

Understanding the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide has significant implications for bioconjugation. This research provides insights into the conditions and processes that favor amide bond formation, which is crucial for developing bioconjugation strategies in pharmaceuticals and biomaterials (Nakajima & Ikada, 1995).

Development of Catalytic Activities

The synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes demonstrates the potential of such compounds in catalyzing organic reactions, including the preparation of nitrogen-containing heterocycles. This research opens new pathways for designing efficient catalysts in organic synthesis (Zeng et al., 2009).

properties

IUPAC Name

1,2-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7,2)9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNXROOABNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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